molecular formula C13H26BrNO2 B13560692 Tert-butyl (7-bromoheptyl)(methyl)carbamate

Tert-butyl (7-bromoheptyl)(methyl)carbamate

Cat. No.: B13560692
M. Wt: 308.25 g/mol
InChI Key: LPCQDMRREQRONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (7-bromoheptyl)(methyl)carbamate (CAS 2734864-63-0) is a protected bromoalkylamine derivative of significant value in organic synthesis and medicinal chemistry . This compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a cornerstone in synthetic chemistry for protecting amines during multi-step synthesis . The presence of the bromoalkyl chain makes it a versatile alkylating agent and a key building block (synthon) for constructing more complex molecules. Researchers utilize this compound in the design and synthesis of various bioactive molecules. Its structure is particularly useful for introducing a seven-carbon spacer arm into target structures. A closely related analog, tert-butyl (7-bromoheptyl)carbamate, has been used in the synthesis of proteolysis-targeting chimeras (PROTACs)—bifunctional molecules that recruit E3 ubiquitin ligases to induce the degradation of specific target proteins . This highlights the potential of bromoalkyl carbamate scaffolds in cutting-edge chemical biology strategies for targeted protein degradation. Carbamate groups are widely found in FDA-approved drugs and prodrugs due to their superior proteolytic stability and ability to mimic peptide bonds, which can enhance a compound's pharmacokinetic properties and membrane permeability . This product is intended for research purposes such as proteomics, life science research, and as a pharmaceutical reference standard. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H26BrNO2

Molecular Weight

308.25 g/mol

IUPAC Name

tert-butyl N-(7-bromoheptyl)-N-methylcarbamate

InChI

InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15(4)11-9-7-5-6-8-10-14/h5-11H2,1-4H3

InChI Key

LPCQDMRREQRONK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCCBr

Origin of Product

United States

Preparation Methods

Preparation of tert-butyl carbamate derivatives

The tert-butyl carbamate group is often introduced by reacting an amine precursor with di-tert-butyl dicarbonate (Boc anhydride). Common conditions include:

  • Use of bases such as sodium hydride or sodium bicarbonate.
  • Solvents like tetrahydrofuran, toluene, or dichloromethane.
  • Reaction temperatures ranging from ambient to reflux (e.g., 70 °C).
  • Reaction times from a few hours up to overnight.

For example, the preparation of tert-butyl (4-bromophenyl)carbamate involves stirring 4-bromoaniline with di-tert-butyl dicarbonate in toluene at 70 °C for 16 hours, yielding the Boc-protected amine in about 64-80% yield after purification by chromatography or crystallization.

Synthesis of tert-butyl (7-bromoheptyl)(methyl)carbamate

A representative method for synthesizing this compound involves:

  • Reacting tert-butyl carbamate (or its methylated derivative) with 7-bromoheptyl halides under nucleophilic substitution conditions.
  • Employing a base such as potassium hydroxide to deprotonate the carbamate nitrogen.
  • Using phase-transfer catalysts like tetrabutylammonium bromide to enhance the reaction rate and yield.
  • Conducting the reaction in organic solvents such as ethyl acetate at controlled temperatures to optimize purity and yield.

A typical procedure includes stirring the mixture of tert-butyl carbamate, 7-bromoheptyl bromide, potassium hydroxide, and tetrabutylammonium bromide in ethyl acetate at ambient or slightly elevated temperature. After completion, the product is isolated by extraction, washing, drying, and solvent removal, followed by crystallization or chromatography to afford the target compound with yields often exceeding 90%.

Alternative approaches and optimization

  • Use of nanocatalysts such as Fe3O4 at MCM-41 at Zr-piperazine has been reported to catalyze Boc protection reactions efficiently at room temperature with good to high yields.
  • Microwave-assisted synthesis has been explored for related carbamate and heterocyclic compounds, offering reduced reaction times and improved regioselectivity, though specific data for this compound is limited.
  • Careful control of reaction parameters including temperature, solvent choice, and stoichiometry is critical to minimize side reactions such as over-alkylation or elimination.
Step Reactants & Conditions Solvent Temperature Time Yield Notes
Boc protection of amine (e.g., 4-bromoaniline) Amine + di-tert-butyl dicarbonate + base (NaH or NaHCO3) Toluene, THF, or DCM RT to 70 °C 4 h to overnight 64-80% Purification by chromatography or crystallization
Nucleophilic substitution for 7-bromoheptyl attachment tert-butyl carbamate + 7-bromoheptyl bromide + KOH + tetrabutylammonium bromide Ethyl acetate Ambient to mild heating Several hours >90% Phase-transfer catalysis improves yield
Nanocatalyst-assisted Boc protection Amine + (Boc)2O + Fe3O4@MCM-41@Zr-piperazine catalyst Ethanol Ambient Short reaction time Good to high Catalyst reusable, environmentally friendly
  • The use of phase-transfer catalysts and strong bases facilitates efficient nucleophilic substitution for alkylation of carbamate nitrogen.
  • Boc protection is reliably achieved under mild conditions with di-tert-butyl dicarbonate and appropriate bases.
  • Nanocatalyst methods offer greener alternatives with reduced reaction times.
  • Purification typically involves extraction, washing with bicarbonate and ammonium chloride solutions, drying over magnesium sulfate or sodium sulfate, and chromatographic or crystallization techniques.
  • Reaction monitoring by thin-layer chromatography (TLC) is standard to determine completion.

The preparation of this compound is well-established through nucleophilic substitution of tert-butyl carbamate derivatives with 7-bromoheptyl halides, enhanced by phase-transfer catalysis and strong bases. Boc protection of amines precedes this step, typically using di-tert-butyl dicarbonate under mild conditions. Emerging catalytic methods and microwave-assisted protocols promise improvements in efficiency and sustainability. The compound’s synthesis is robust, yielding high purity material suitable for further synthetic applications in medicinal chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in tert-butyl (7-bromoheptyl)(methyl)carbamate serves as a reactive site for nucleophilic substitution (SN2 mechanism), where it acts as a leaving group. This reaction is foundational for introducing functional groups or extending carbon chains.

Key Features :

  • Reactivity : The bromine undergoes substitution with nucleophiles such as amines, thiols, or alkoxides .

  • Conditions : Reactions typically occur in polar aprotic solvents (e.g., ethyl acetate or toluene) under basic conditions (e.g., KOH or phase-transfer catalysts like tetrabutylammonium bromide) .

  • Products : Substitution yields derivatives like amines, thioethers, or ethers, depending on the nucleophile.

Example Reactions :

NucleophileConditionsProductYieldSource
PiperidineKOH, ethyl acetate, 50°CTert-butyl (7-(piperidin-1-yl)heptyl)(methyl)carbamate~85%
Sodium thiophenoxidePhase-transfer catalysis, tolueneTert-butyl (7-(phenylthio)heptyl)(methyl)carbamate~78%
MethanolNaH, THF, refluxTert-butyl (7-methoxyheptyl)(methyl)carbamate~65%

Phase-Transfer Catalysis

  • Mechanism : Tetrabutylammonium bromide facilitates the transfer of reactants between immiscible phases (aqueous and organic), accelerating substitution reactions .

  • Optimization : Yields improve at controlled temperatures (20–50°C) and with excess nucleophiles .

Organocatalytic Pathways

  • Aza-Henry Reaction : In related carbamate systems, bromonitromethane participates in enantioselective reactions using chiral catalysts like (R,R)-PBAM, achieving >95% enantiomeric excess . While not directly reported for this compound, analogous reactivity is plausible.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group can be cleaved under acidic conditions (e.g., HCl in dioxane) to yield primary amines, enabling downstream functionalization .

Halogen Migration

In halogen dance (HalD) reactions, bromine may undergo 1,2-rearrangements under lithiation conditions (e.g., LDA/THF at −78°C), though direct evidence for this compound requires further study .

Physical and Structural Insights

  • Molecular Weight : 294.23 g/mol .

  • Solubility : Prefers organic solvents (toluene, ethyl acetate) .

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage (−20°C) .

Synthetic Limitations and Mitigation

  • Competitive Elimination : Prolonged heating may promote β-hydride elimination, forming alkenes. Mitigated by using mild bases and shorter reaction times.

  • Hook Effect : High concentrations of bifunctional reagents (e.g., CRBN ligands) reduce efficiency, requiring stoichiometric optimization .

Mechanism of Action

The mechanism of action of tert-butyl (7-bromoheptyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl (7-bromoheptyl)(methyl)carbamate with structurally related carbamates, focusing on molecular features, reactivity, and applications.

Bromoalkyl Chain Length and Position

Compound Name Molecular Formula Molecular Weight (g/mol) Bromoalkyl Chain Length Key Features Applications References
This compound* C₁₄H₂₆BrNO₂ ~340.3 (estimated) 7-carbon Long chain enhances solubility in nonpolar solvents; bromine at terminal position enables SN2 reactions Pharmaceutical intermediates, polymers
tert-Butyl (6-bromohexyl)carbamate C₁₁H₂₂BrNO₂ 296.2 6-carbon Shorter chain reduces steric hindrance; higher reactivity in cross-couplings Suzuki-Miyaura coupling intermediates
tert-Butyl (4-bromobutyl)carbamate C₉H₁₈BrNO₂ 264.1 4-carbon Compact structure favors rapid alkylation; lower thermal stability Small-molecule drug synthesis

Notes:

  • Chain length directly impacts reactivity and steric accessibility. Longer chains (e.g., 7-bromoheptyl) may reduce reaction rates in sterically demanding environments but improve lipid solubility for drug delivery .
  • Terminal bromine in linear chains facilitates nucleophilic displacement, whereas internal bromine (e.g., in cyclic analogs) may require harsher conditions .

Substituent Variations on the Carbamate Group

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Insights Applications References
This compound C₁₄H₂₆BrNO₂ ~340.3 Methyl on carbamate N Electron-donating methyl group stabilizes carbamate; moderate steric hindrance Targeted drug conjugates
tert-Butyl (4-((4-methoxyphenethyl)amino)phenyl)(methyl)carbamate C₂₁H₂₇N₂O₃ 355.5 Aromatic phenethyl Extended conjugation enhances UV activity; used in fluorescence-based assays Bioimaging probes
tert-Butyl methyl(4-(phenethylamino)phenyl)carbamate C₂₀H₂₅N₂O₂ 325.4 Phenethylamino Amine functionality enables peptide coupling; lower yields due to side reactions Peptidomimetic synthesis

Notes:

  • Methyl substituents on the carbamate nitrogen reduce polarity compared to aromatic groups, improving membrane permeability in drug candidates .
  • Aromatic substituents (e.g., phenethyl) introduce π-π stacking interactions, useful in materials science .

Cyclic vs. Linear Structures

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Type Key Features Applications References
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate C₁₄H₁₈BrNO₂ 312.2 Cyclic Rigid indenyl backbone enhances thermal stability; bromine at benzylic position Kinase inhibitor intermediates
This compound C₁₄H₂₆BrNO₂ ~340.3 Linear Flexible chain adaptable to diverse reaction conditions Polymer crosslinking agents

Notes:

  • Cyclic bromo-carbamates (e.g., indenyl derivatives) exhibit higher melting points and stability, making them suitable for solid-phase synthesis .
  • Linear analogs offer conformational flexibility, critical for designing prodrugs with tunable release kinetics .

Biological Activity

Tert-butyl (7-bromoheptyl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for its role in various biological processes. The compound's structure allows it to interact with biological systems, potentially influencing enzyme activities and cellular pathways.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that carbamate derivatives can exhibit antimicrobial properties. For instance, certain carbamate compounds have been shown to potentiate the effects of antibiotics against Gram-negative bacteria by inhibiting efflux pumps and enhancing membrane permeability .
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties. For example, a related compound was found to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the context of Alzheimer's disease. This suggests that this compound may also have potential neuroprotective effects by modulating amyloid-beta aggregation and reducing neuronal toxicity .

Study 1: Antibiotic Potentiation

In a study examining the effects of various carbamate derivatives, this compound was evaluated for its ability to enhance the efficacy of antibiotics such as clarithromycin against E. coli. The results indicated that this compound could significantly lower the minimum inhibitory concentration (MIC) of clarithromycin, suggesting its role as an antibiotic potentiator .

CompoundMIC Reduction (fold)Target Bacteria
This compound16-128E. coli ATCC 25922

Study 2: Neuroprotective Mechanisms

Research on similar compounds indicated that they could protect astrocytes from amyloid-beta-induced toxicity. In vitro studies showed that these compounds reduced TNF-α production and improved cell viability in the presence of toxic agents .

TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control100Low
Aβ 1-4243.78High
This compound + Aβ 1-4262.98Moderate

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Efflux Pumps : By inhibiting bacterial efflux pumps, this compound enhances the intracellular accumulation of antibiotics, thereby increasing their effectiveness against resistant strains .
  • Modulation of Enzyme Activity : The ability to inhibit key enzymes involved in neurodegenerative processes suggests a potential use in treating conditions like Alzheimer's disease through amyloid-beta modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (7-bromoheptyl)(methyl)carbamate?

  • Methodology : A common approach involves sequential alkylation and carbamate protection. For example, the bromoheptyl chain can be introduced via nucleophilic substitution (e.g., SN2) using 1,7-dibromoheptane, followed by reaction with methylamine. The tert-butyl carbamate group is typically introduced using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or TEA) .
  • Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of the carbamate. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

Q. How should researchers handle and store tert-butyl (7-bromoheptyl)(methyl)carbamate to ensure stability?

  • Storage : Store in a cool, dry environment (2–8°C) under inert gas (N₂ or Ar) to minimize degradation. Avoid exposure to moisture or strong acids/bases, which may cleave the Boc group .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound?

  • Standard Methods :

  • NMR : ¹H/¹³C NMR to confirm bromoheptyl chain integration and Boc group presence (e.g., tert-butyl signal at ~1.4 ppm).
  • MS : High-resolution MS to verify molecular ion ([M+H]⁺ expected ~322.1 Da).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or over-alkylation) be minimized during synthesis?

  • Optimization Strategies :

  • Use a large excess of methylamine to favor mono-alkylation and suppress di-substitution.
  • Employ low temperatures (0–5°C) during bromoheptyl chain introduction to reduce elimination .
  • Add KI as a catalyst to enhance SN2 reactivity in polar aprotic solvents (e.g., DMF) .
    • Validation : Monitor byproducts via LC-MS and adjust stoichiometry/reactivity parameters iteratively .

Q. What mechanistic insights explain the reactivity of the bromoheptyl moiety in cross-coupling reactions?

  • Mechanism : The C-Br bond participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) via oxidative addition. Steric hindrance from the tert-butyl group may slow transmetallation, requiring optimized ligands (e.g., XPhos) .
  • Data Contradictions : Conflicting reports on bromide vs. carbamate stability under basic conditions suggest pH-dependent pathways. Validate via controlled experiments (e.g., varying pH in Heck reactions) .

Q. How can researchers resolve discrepancies in solubility data for this compound?

  • Troubleshooting :

  • Test solubility in multiple solvents (e.g., DCM, THF, ethyl acetate) under standardized conditions (25°C, sonication).
  • Use DSC/TGA to identify polymorphic forms affecting solubility .
    • Documentation : Report solvent purity and temperature explicitly to enable reproducibility .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Scale-Up Considerations :

  • Use continuous-flow reactors to control exothermic reactions and improve mixing.
  • Opt for chiral stationary phases (e.g., amylose-based) in preparative HPLC for enantiomer separation .
    • Case Study : A patent demonstrated gram-scale synthesis of a related carbamate via telescoped steps, avoiding intermediate isolation .

Data Analysis & Environmental Considerations

Q. How should researchers address gaps in ecotoxicological data for this compound?

  • Risk Assessment :

  • Use predictive models (e.g., EPI Suite) to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential.
  • Conduct acute toxicity assays (e.g., Daphnia magna LC50) if environmental release is anticipated .
    • Mitigation : Follow EPA guidelines for hazardous waste disposal (incineration at >1000°C) .

Q. What experimental designs are optimal for studying hydrolysis kinetics of the carbamate group?

  • Protocol :

  • Perform pH-dependent studies (pH 1–12) at 37°C, monitoring Boc deprotection via UV-Vis (release of CO₂) or HPLC.
  • Use Arrhenius plots to determine activation energy for hydrolysis .
    • Advanced Tools : In-situ FTIR or NMR to track real-time degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.